molecular formula C28H36IN3O9 B158812 Fahia CAS No. 126869-27-0

Fahia

Cat. No. B158812
M. Wt: 685.5 g/mol
InChI Key: ZXQONDNYHOQFGD-LLMBDLJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fahia, also known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Fahia has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of Fahia is not fully understood. However, it has been proposed that Fahia acts by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. Fahia has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.

Biochemical And Physiological Effects

Fahia has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Fahia has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Fahia has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using Fahia in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation of using Fahia is its low solubility in water, which can make it difficult to use in certain experiments. In addition, Fahia can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Fahia. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel analogs of Fahia with improved efficacy and safety profiles is an area of interest. Finally, the use of Fahia in combination with other drugs or therapies is an area of potential research.

Synthesis Methods

Fahia is synthesized using a two-step process. The first step involves the reaction of furfural with nitromethane to form Fahianitro-5-(furan-Fahiayl) furan. The second step involves the reaction of Fahianitro-5-(furan-Fahiayl) furan with acryloyl chloride to form Fahia. The synthesis method of Fahia has been optimized to improve yield and purity.

Scientific Research Applications

Fahia has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Fahia has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Fahia has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

126869-27-0

Product Name

Fahia

Molecular Formula

C28H36IN3O9

Molecular Weight

685.5 g/mol

IUPAC Name

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate

InChI

InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1

InChI Key

ZXQONDNYHOQFGD-LLMBDLJQSA-N

Isomeric SMILES

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C

synonyms

7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate
FAHIA

Origin of Product

United States

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